molecular formula C10H11ClN2O5 B8532046 2-Chloroethyl 4-methoxy-3-nitrophenylcarbamate

2-Chloroethyl 4-methoxy-3-nitrophenylcarbamate

Cat. No. B8532046
M. Wt: 274.66 g/mol
InChI Key: UMWGDYRUHCAAAS-UHFFFAOYSA-N
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Patent
US05508467

Procedure details

420.5 g of 4-amino-2-nitroanisole are dissolved in 1275 ml of diethylene glycol dimethyl ether and 150 ml of water, 135 g of calcium carbonate are added and the mixture is heated to 78° C. 375 g of 2-chloroethyl chloroformate are allowed to run into this mixture in the course of 3 hours such that the reaction temperature remains at 78°-80° C. The mixture is subsequently stirred for 1.5 hours to bring the reaction to completion and is cooled to 35° C. and water and ice are added. The product which has precipitated is filtered off, washed with water and dried.
Quantity
420.5 g
Type
reactant
Reaction Step One
Quantity
1275 mL
Type
solvent
Reaction Step One
Quantity
375 g
Type
reactant
Reaction Step Two
Quantity
135 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.C(=O)([O-])[O-].[Ca+2].Cl[C:19]([O:21][CH2:22][CH2:23][Cl:24])=[O:20]>COCCOCCOC.O>[Cl:24][CH2:23][CH2:22][O:21][C:19](=[O:20])[NH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
420.5 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
1275 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
375 g
Type
reactant
Smiles
ClC(=O)OCCCl
Step Three
Name
Quantity
135 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to run into this mixture in the course of 3 hours such that the reaction temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
remains at 78°-80° C
CUSTOM
Type
CUSTOM
Details
the reaction to completion
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 35° C.
CUSTOM
Type
CUSTOM
Details
The product which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
ClCCOC(NC1=CC(=C(C=C1)OC)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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